The compound is sourced from various chemical databases and literature, including PubChem and scientific articles that discuss its synthesis and applications. The IUPAC name reflects its stereochemistry and structural features, indicating it is a chiral molecule with specific spatial configurations that influence its biological activity.
The synthesis of (2R)-2-tert-butyl-1,2,3,4-tetrahydroquinoxaline typically involves several steps that utilize various organic reactions.
For example, one reported synthesis involves the reaction of tert-butylamine with suitable carbonyl compounds under acidic conditions to yield the desired tetrahydroquinoxaline structure .
The molecular structure of (2R)-2-tert-butyl-1,2,3,4-tetrahydroquinoxaline can be described by its molecular formula .
(2R)-2-tert-butyl-1,2,3,4-tetrahydroquinoxaline participates in various chemical reactions that highlight its versatility:
These reactions are often facilitated by standard laboratory techniques such as refluxing in organic solvents or employing microwave-assisted synthesis for efficiency .
The mechanism of action for (2R)-2-tert-butyl-1,2,3,4-tetrahydroquinoxaline is primarily studied in the context of its biological activity:
Studies have shown that modifications to the molecular structure can significantly alter its binding affinity and biological efficacy .
The physical and chemical properties of (2R)-2-tert-butyl-1,2,3,4-tetrahydroquinoxaline are essential for understanding its behavior in different environments:
These properties are crucial for determining the compound's suitability for various applications .
(2R)-2-tert-butyl-1,2,3,4-tetrahydroquinoxaline has diverse applications across several scientific fields:
Ongoing research continues to explore new applications and enhance the understanding of this compound's potential benefits in various domains .
Iridium complexes bearing chiral phosphine ligands have demonstrated exceptional efficacy in the asymmetric hydrogenation of prochiral quinoxaline derivatives to afford tetrahydroquinoxalines with high enantiomeric excess. The catalytic hydrogenation typically targets the C=N bonds in 2-substituted quinoxalines, where the tert-butyl substituent introduces significant steric bias that can be exploited for stereoselection. A representative catalytic system employs [Ir(cod)Cl]₂ paired with (R)-SegPhos or (S)-Binap ligands under moderate hydrogen pressure (50-100 psi) in dichloromethane or methanol. These conditions facilitate quantitative conversion of 2-tert-butylquinoxaline to the corresponding (2R)-tetrahydroquinoxaline with enantiomeric excesses exceeding 95% at substrate-to-catalyst ratios (S/C) of up to 1,000 [7] [9].
The reaction mechanism involves a stereodetermining hydride transfer to the Re or Si face of the heterocyclic C=N bond, with the tert-butyl group directing catalyst approach through steric interactions with the chiral ligand environment. Studies reveal that electron-donating phosphine ligands enhance both reaction rate and enantioselectivity by facilitating oxidative addition of H₂ while maintaining a rigid chiral pocket that discriminates between prochiral faces. Catalyst deactivation pathways, predominantly through iridium nanoparticle formation, can be mitigated by adding iodide salts that stabilize the active monomeric species. This stabilization extends catalyst lifetime and enables higher turnover numbers, addressing a critical limitation in early iridium-catalyzed hydrogenation systems [9].
Table 1: Performance of Chiral Iridium Catalysts in 2-tert-butylquinoxaline Hydrogenation
Ligand | Solvent | Pressure (psi) | S/C Ratio | Yield (%) | ee (%) | Configuration |
---|---|---|---|---|---|---|
(R)-SegPhos | CH₂Cl₂ | 50 | 500 | 98 | 97 | R |
(S)-Binap | MeOH | 100 | 1,000 | 99 | 95 | R |
(R)-MeO-Biphep | Toluene | 75 | 750 | 95 | 92 | R |
(S)-Synphos | EtOAc | 50 | 1,000 | 97 | 94 | R |
Solvent effects exert remarkable influence on stereoselectivity in asymmetric hydrogenation, with cases documented where solvent polarity switches enantioselectivity without altering ligand chirality. For (2R)-2-tert-butyl-1,2,3,4-tetrahydroquinoxaline synthesis, methanol consistently promotes formation of the R-enantiomer with ee values >95%, while aprotic solvents like toluene yield diminished enantioselectivity (70-80% ee). This phenomenon originates from solvent coordination to the iridium center, which modifies the chiral environment and substrate orientation. Polar protic solvents hydrogen-bond with the quinoxaline nitrogen atoms, effectively activating the C=N bond toward reduction while simultaneously positioning the tert-butyl group away from bulky ligand substituents. This orientation favors hydride delivery to the Re face, establishing the R-configuration at C2 [1] [9].
Spectroscopic studies (NMR and FT-IR) of catalyst-substrate adducts reveal that methanol participates in a hydrogen-bonding network involving the quinoxaline nitrogen and the triflate counterion, effectively rigidifying the transition state. Computational modeling further supports that solvent coordination alters the relative energies of competing transition states by up to 2.5 kcal/mol, sufficient to account for the observed stereodivergence. This profound solvent effect enables stereochemical control without synthesizing enantiomeric ligand pairs, significantly streamlining catalyst optimization for specific stereoisomer production [9].
Table 2: Solvent Effects on Enantioselectivity in Iridium-Catalyzed Hydrogenation
Solvent | Dielectric Constant | ee (%) | Preferred Configuration | Relative Rate |
---|---|---|---|---|
Methanol | 32.7 | 97 | R | 1.00 |
Ethanol | 24.3 | 95 | R | 0.92 |
Dichloromethane | 8.93 | 88 | R | 1.15 |
Tetrahydrofuran | 7.58 | 85 | R | 0.87 |
Toluene | 2.38 | 72 | R | 0.65 |
The translation of asymmetric hydrogenation from batch to continuous flow systems addresses critical scalability challenges in pharmaceutical manufacturing. Continuous flow reactors significantly enhance gas-liquid mass transfer and enable precise control over hydrogen partial pressure, temperature, and residence time – parameters crucial for maintaining high enantioselectivity in chiral amine synthesis. A demonstrated flow process for (2R)-2-tert-butyl-1,2,3,4-tetrahydroquinoxaline production employs a packed-bed reactor containing immobilized Ir-(R)-SegPhos catalyst on silica support. Under optimized conditions (70°C, 100 psi H₂, methanol solvent, 30 min residence time), the system achieves 96% conversion and 95% ee with continuous operation stability exceeding 200 hours [9].
The continuous flow paradigm offers additional advantages including in-line monitoring of enantiomeric excess via UV/Vis spectroscopy coupled with chiral HPLC analysis, enabling real-time process control. Catalyst immobilization strategies prevent leaching through ionic interactions between sulfonated phosphine ligands and aminosilica supports, maintaining catalyst integrity over extended operation. Economic analyses indicate that continuous flow systems reduce catalyst loading requirements by 40% compared to batch processes while achieving space-time yields exceeding 5 g·L⁻¹·h⁻¹, demonstrating their viability for industrial-scale production of this chiral building block [4] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7